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molecular formula C10H11NO2 B8712058 2-((1H-Indol-7-yl)oxy)ethan-1-ol

2-((1H-Indol-7-yl)oxy)ethan-1-ol

Cat. No. B8712058
M. Wt: 177.20 g/mol
InChI Key: DKGRZNGCXBFXGT-UHFFFAOYSA-N
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Patent
US07534794B2

Procedure details

A mixture of 7-hydroxyindole (1.00 g, 7.51 mmol) and ethylene oxide (0.33 g, 7.50 mmol) in dioxane (3 mL) was placed in a reaction tube. NaH (60% in oil; 0.100 g, 2.45 mmol) was added and the reaction mixture was stirred at 100° C. for 5 days. The reaction mixture was poured into water, extracted with EtOAc, dried (MgSO4) and concentrated. The residue was purified by chromatography on silica gel using toluene/EtOAc (1:1) as eluent to give 0.45 g (34%) of the title product. Pos-EI-MS shows M+ and 5 ions supporting the stated structure. HRMS m/z calcd for C10H11NO2 (M)+ 177.0790, found 177.0799.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
34%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[CH:7]2.[CH2:11]1[O:13][CH2:12]1.[H-].[Na+].O>O1CCOCC1>[NH:9]1[C:10]2[C:6](=[CH:5][CH:4]=[CH:3][C:2]=2[O:1][CH2:11][CH2:12][OH:13])[CH:7]=[CH:8]1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC=1C=CC=C2C=CNC12
Name
Quantity
0.33 g
Type
reactant
Smiles
C1CO1
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 100° C. for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a reaction tube
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
N1C=CC2=CC=CC(=C12)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 33.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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